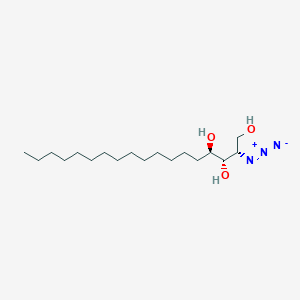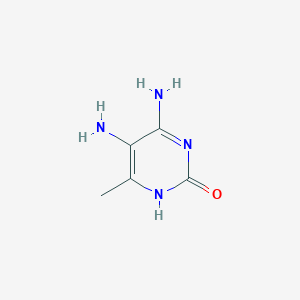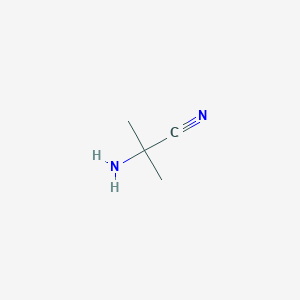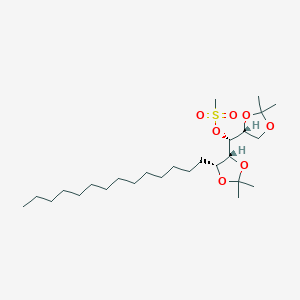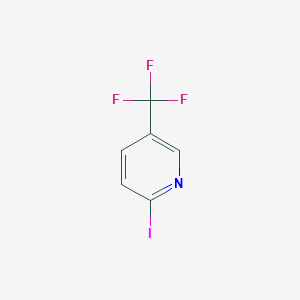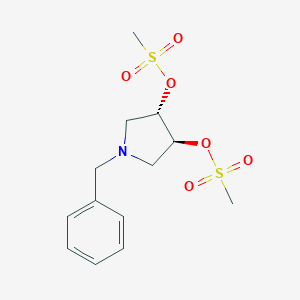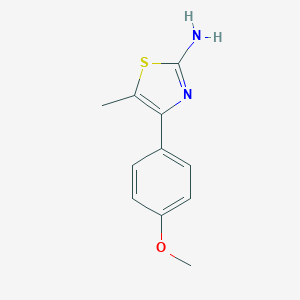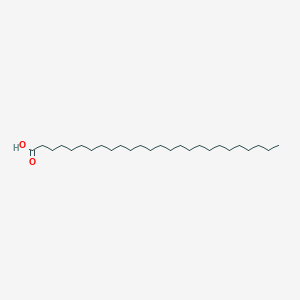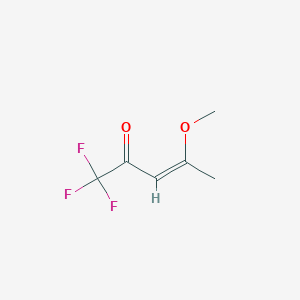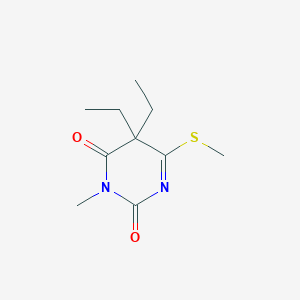
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-, also known as Allopurinol, is an important molecule in the field of medicinal chemistry. It is primarily used in the treatment of gout and hyperuricemia, which are caused by the accumulation of uric acid in the body. Allopurinol is an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. In addition to its clinical use, Allopurinol has also been studied for its potential applications in scientific research.
Wirkmechanismus
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By reducing the production of uric acid, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can help to prevent the formation of urate crystals, which can cause gout and other related conditions.
Biochemische Und Physiologische Effekte
In addition to its effects on uric acid production, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, as mentioned earlier. It has also been shown to have potential neuroprotective effects, as well as effects on glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in lab experiments is its well-established safety profile. It has been used clinically for many years and is generally considered to be safe. However, one limitation is that it can be difficult to obtain in pure form, which can make it challenging to use in experiments that require high purity.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-. One area of interest is in the development of new drugs that target xanthine oxidase and other enzymes involved in uric acid production. Another area of interest is in the study of 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-'s potential therapeutic applications in diseases associated with oxidative stress and inflammation, such as cardiovascular disease and diabetes. Additionally, there may be potential applications for 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Synthesemethoden
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can be synthesized using a variety of methods. One common method involves the reaction of ethyl acetoacetate with thiourea to form 5-ethyl-2-thiouracil. This compound is then treated with bromine to form 5-ethyl-2-thiouracil bromide, which is subsequently reacted with potassium cyanide to form 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-.
Wissenschaftliche Forschungsanwendungen
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been studied for its potential applications in scientific research. One area of interest is in the study of oxidative stress and inflammation. 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been shown to reduce oxidative stress and inflammation in various animal models, suggesting that it may have potential therapeutic applications in diseases associated with these processes, such as cardiovascular disease and diabetes.
Eigenschaften
CAS-Nummer |
105891-91-6 |
|---|---|
Produktname |
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- |
Molekularformel |
C10H16N2O2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
5,5-diethyl-3-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-5-10(6-2)7(15-4)11-9(14)12(3)8(10)13/h5-6H2,1-4H3 |
InChI-Schlüssel |
SKARVIMMOQUSHS-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
Kanonische SMILES |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
Andere CAS-Nummern |
105891-91-6 |
Synonyme |
5,5-diethyl-3-methyl-6-methylsulfanyl-pyrimidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




